![molecular formula C8H5NO4 B15250899 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzonitrile with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize environmental impact.
化学反応の分析
Types of Reactions: 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 7-oxo-benzo[d]isoxazole-3-carboxylic acid.
Reduction: Formation of 7-hydroxybenzo[d]isoxazole-3-methanol.
Substitution: Formation of 7-halo-benzo[d]isoxazole-3-carboxylic acid derivatives.
科学的研究の応用
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl and carboxylic acid groups play crucial roles in forming hydrogen bonds and ionic interactions with the target molecules, thereby modulating their activity.
類似化合物との比較
Benzo[d]isoxazole-3-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
7-Methoxybenzo[d]isoxazole-3-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties.
7-Aminobenzo[d]isoxazole-3-carboxylic acid:
Uniqueness: 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a versatile platform for various chemical modifications. This dual functionality enhances its potential in diverse applications, from drug development to material science.
特性
分子式 |
C8H5NO4 |
|---|---|
分子量 |
179.13 g/mol |
IUPAC名 |
7-hydroxy-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(8(11)12)9-13-7(4)5/h1-3,10H,(H,11,12) |
InChIキー |
XCGFZYCBEYCVQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)ON=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


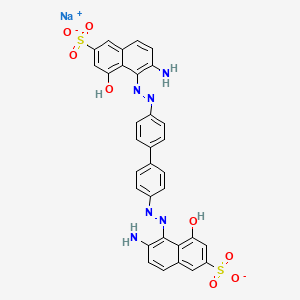

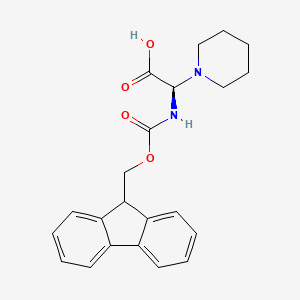
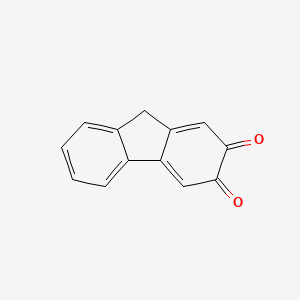
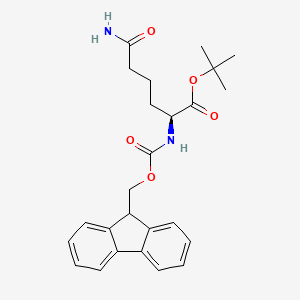
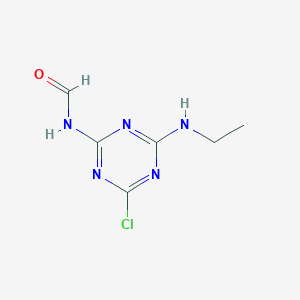
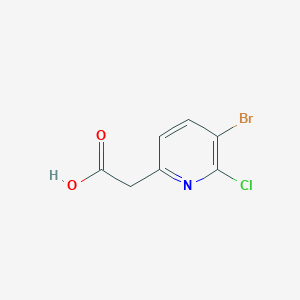
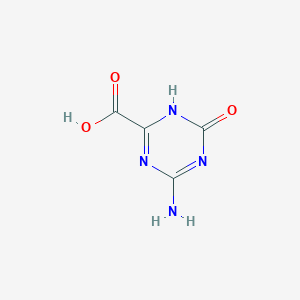

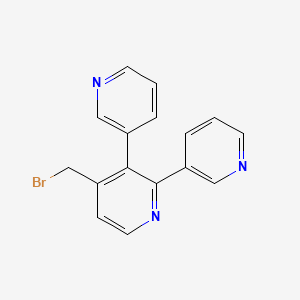
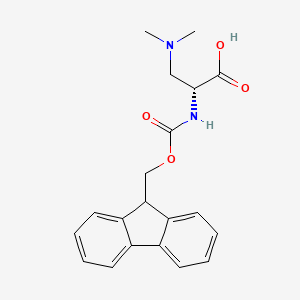
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)

